molecular formula C14H10FNO5 B6402379 4-(2-Fluoro-3-methoxyphenyl)-2-nitrobenzoic acid CAS No. 1261906-84-6

4-(2-Fluoro-3-methoxyphenyl)-2-nitrobenzoic acid

Cat. No.: B6402379
CAS No.: 1261906-84-6
M. Wt: 291.23 g/mol
InChI Key: XENMKEANFNAHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluoro-3-methoxyphenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, which is attached to a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-3-methoxyphenyl)-2-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-3-methoxyphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.

Major Products

    Reduction: The major product is 4-(2-Fluoro-3-methoxyphenyl)-2-aminobenzoic acid.

    Substitution: The products depend on the nucleophile used in the reaction.

    Oxidation: The products vary based on the specific conditions and reagents used.

Scientific Research Applications

4-(2-Fluoro-3-methoxyphenyl)-2-nitrobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used to study the effects of nitrobenzoic acid derivatives on biological systems.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-methoxyphenyl)-2-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity for these targets. The nitro group can also play a role in the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methoxybenzoic acid: Lacks the nitro group, which can significantly alter its chemical and biological properties.

    2-Fluoro-3-methoxybenzoic acid: Similar structure but different substitution pattern, leading to different reactivity and applications.

    4-Nitrobenzoic acid: Lacks the fluoro and methoxy groups, which can affect its solubility and reactivity.

Uniqueness

4-(2-Fluoro-3-methoxyphenyl)-2-nitrobenzoic acid is unique due to the combination of fluoro, methoxy, and nitro groups on the benzoic acid scaffold. This combination of substituents can impart unique chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(2-fluoro-3-methoxyphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-12-4-2-3-9(13(12)15)8-5-6-10(14(17)18)11(7-8)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENMKEANFNAHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690092
Record name 2'-Fluoro-3'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-84-6
Record name 2'-Fluoro-3'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.